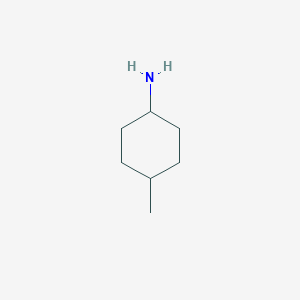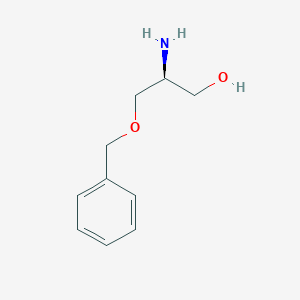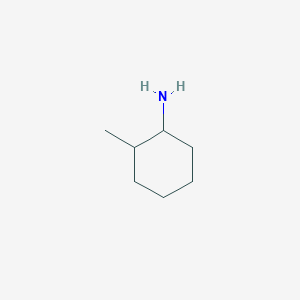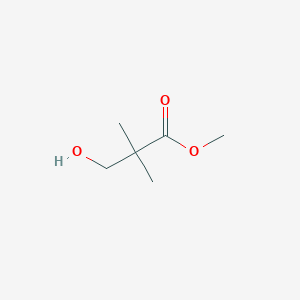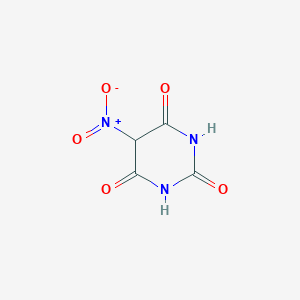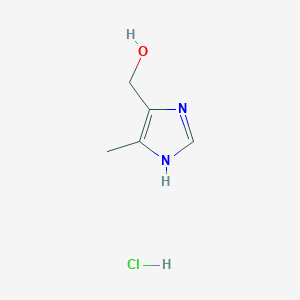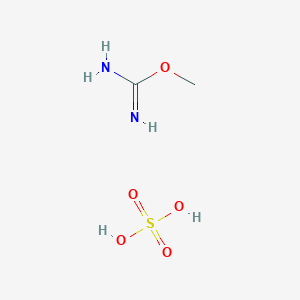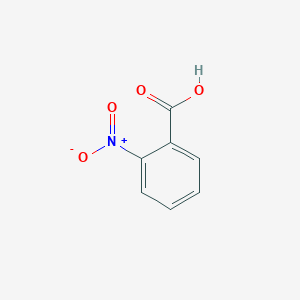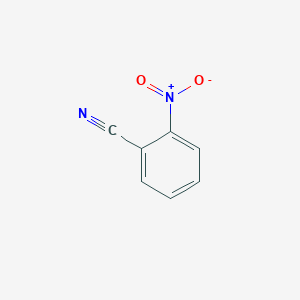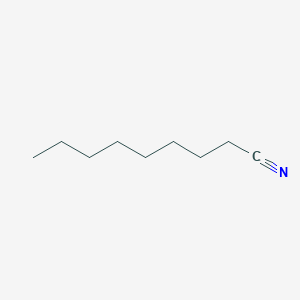
壬腈
概述
描述
Nonanenitrile, also known as pelargononitrile or octyl cyanide, is an organic compound with the molecular formula C₉H₁₇N. It is a colorless liquid with a faint, characteristic odor. Nonanenitrile is a member of the nitrile family, which is characterized by the presence of a cyano group (-C≡N) attached to an alkyl chain. This compound is used in various industrial applications and scientific research due to its unique chemical properties .
科学研究应用
Nonanenitrile has several applications in scientific research:
作用机制
Target of Action
Nonanenitrile, also known as n-Octyl cyanide, is a type of nitrile compound Nitriles are organic compounds that contain a cyano functional group (C≡N)Nitrile-containing pharmaceuticals have been found to enhance binding affinity to their targets, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .
Mode of Action
Nitriles in general undergo various reactions, including nucleophilic attack of cyanide ion on an alkyl halide, dehydration of a primary amide, and reduction to a primary amine . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Nonanenitrile, like other nitriles, can participate in several biochemical pathways. Nitrile synthesis in biological systems follows two distinct pathways: formation of a carbon-nitrogen triple bond via dehydration of aldoxime, and hydroxynitrile lyase or oxynitrilase-mediated transformation of aldehyde
Pharmacokinetics
Nitrile-containing pharmaceuticals have been found to improve the pharmacokinetic profile of parent drugs . In general, pharmacokinetics can be linear or nonlinear, depending on whether the drug concentrations generated in an individual after the administration of a dose are linearly related with the amount of dose administered .
Result of Action
The reactions of nitriles can lead to various changes in the target molecules, potentially altering their function .
生化分析
Biochemical Properties
Nonanenitrile plays a significant role in biochemical reactions, particularly in organic synthesis and as an intermediate in the production of other chemicals. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of the cyano group. For instance, nonanenitrile can be involved in condensation reactions with aldehydes, catalyzed by enzymes such as aldolases . These interactions are crucial for the formation of complex organic molecules.
Cellular Effects
Nonanenitrile influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, potentially altering the metabolic flux within cells . Additionally, nonanenitrile can impact cell signaling by interacting with signaling proteins, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, nonanenitrile exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction context. For example, nonanenitrile may inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds within the cell . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nonanenitrile can change over time due to its stability and degradation. Nonanenitrile is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term studies have shown that nonanenitrile can have persistent effects on cellular function, particularly in in vitro studies where it is used as a reagent.
Dosage Effects in Animal Models
The effects of nonanenitrile vary with different dosages in animal models. At low doses, nonanenitrile may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that high doses of nonanenitrile can cause oxidative stress and damage to cellular components, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
Nonanenitrile is involved in several metabolic pathways, interacting with enzymes such as nitrilases and nitrile hydratases . These enzymes facilitate the conversion of nonanenitrile into other metabolites, which can then enter various biochemical pathways. The presence of nonanenitrile can also affect the levels of certain metabolites, influencing overall metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, nonanenitrile is transported and distributed through interactions with transport proteins and binding proteins . These interactions help to localize nonanenitrile to specific cellular compartments, where it can exert its biochemical effects. The distribution of nonanenitrile within tissues can also influence its overall activity and function.
Subcellular Localization
Nonanenitrile’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it participates in biochemical reactions . The localization of nonanenitrile within these compartments can affect its activity and function, contributing to its overall biochemical role.
准备方法
Nonanenitrile can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of an alkyl halide with sodium cyanide.
Dehydration of Primary Amides: Another method involves the dehydration of a primary amide using dehydrating agents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride.
Industrial Production: Industrially, nonanenitrile can be produced by the catalytic hydrogenation of nonanoic acid or its derivatives.
化学反应分析
Nonanenitrile undergoes various chemical reactions, including:
Hydrolysis: Nonanenitrile can be hydrolyzed under acidic or basic conditions to yield nonanoic acid and ammonia.
Reduction: Reduction of nonanenitrile with lithium aluminum hydride results in the formation of nonylamine.
Grignard Reaction: Nonanenitrile reacts with Grignard reagents to form ketones.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and organometallic reagents (e.g., Grignard reagents). The major products formed from these reactions are nonanoic acid, nonylamine, and various ketones .
相似化合物的比较
Nonanenitrile can be compared with other nitriles such as:
Hexanenitrile (C₆H₁₁N): A shorter-chain nitrile with similar chemical properties but different applications.
Octanenitrile (C₈H₁₅N): Another shorter-chain nitrile used in similar industrial applications.
Decanenitrile (C₁₀H₁₉N): A longer-chain nitrile with slightly different physical properties and applications.
Nonanenitrile is unique due to its specific chain length, which provides a balance between volatility and stability, making it suitable for a wide range of applications.
属性
IUPAC Name |
nonanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-3-4-5-6-7-8-9-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZZPPHAMDJOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022183 | |
| Record name | Octyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; Almost insoluble in water; [MSDSonline] | |
| Record name | Nonanenitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8206 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.1 [mmHg] | |
| Record name | Nonanenitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8206 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2243-27-8 | |
| Record name | Nonanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanenitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanenitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-octanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q10KP3P20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structural characterization of nonanenitrile?
A: Nonanenitrile (n-octyl cyanide) is a nine-carbon straight-chain aliphatic nitrile. Its molecular formula is C9H17N, and its molecular weight is 143.27 g/mol. []
Q2: Are there any studies on the internal motions within the nonanenitrile molecule?
A: Yes, Carbon-13 NMR relaxation studies have been conducted on nonanenitrile and related compounds. These studies reveal that the internal motions of the n-alkyl chain can be characterized by specific relaxation times (τe) and activation energies (Ea(τe)) for each carbon atom. The study highlighted that for a variety of n-octyl compounds, the values for C-6 appear consistent, with τe(298) = 15 ± 2 ps and Ea(τe) = 15 ± 1 kJ mol−1. These findings suggest a degree of predictability in the internal motions of n-alkyl chains across various molecular contexts. []
Q3: Are there any cyanide-free methods to synthesize nonanenitrile?
A: Yes, a novel chemoenzymatic process combines metal-catalyzed hydroformylation with biocatalysis to produce nonanenitrile (as an n-/iso-mixture) from readily available n-alkenes. This method operates in an aqueous environment at low to moderate temperatures, offering a sustainable alternative to traditional cyanide-based syntheses. []
Q4: How is nonanenitrile detected and quantified in complex mixtures?
A: Nonanenitrile is often found in urban aerosols alongside a complex mixture of organic nitrogen compounds. A sensitive and quantitative method for analyzing nonanenitrile in these complex matrices involves comprehensive gas chromatography coupled with nitrogen chemiluminescence detection (GCxGC-NCD). This technique boasts high selectivity and sensitivity for nonanenitrile with a limit of detection (LOD) of 0.27 pgN and a limit of quantitation (LOQ) of 1.19 pgN. []
Q5: Are there any known natural sources of nonanenitrile?
A: Yes, 9-(methylsulfinyl)nonanenitrile has been identified as a stress metabolite in Rorippa sylvestris, a plant species belonging to the Brassicaceae family. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
